4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is an organic compound with significant interest in medicinal chemistry. It is characterized by a tetrahydropyran ring substituted with a pyridinyl group. The molecular formula of this compound is CHNO·2HCl, and it has a molecular weight of approximately 192.26 g/mol . This compound belongs to the class of amines and is often studied for its potential biological activities.
The synthesis of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride typically involves several steps, including:
The synthesis may require specific catalysts or reagents, such as Lewis acids or transition metal catalysts, to facilitate the cyclization and substitution processes. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.
The molecular structure of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride features:
The compound's structural data can be summarized as follows:
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride primarily involves its interaction with specific biological targets:
The physical properties of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride include:
Key chemical properties include:
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride has several applications in scientific research:
Bivalent ligands represent a strategic approach to simultaneously modulate the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R), aiming to achieve analgesia with reduced addiction liability. These architectures comprise two pharmacophores connected by a spacer: a MOR agonist (e.g., derived from TRV130 or loperamide) and a D3R antagonist/partial agonist (e.g., substituted pyrrolidine or phenylcyclopropylamine), tethered via optimized linkers . Critical spacer length (14-22 atoms) ensures simultaneous engagement of orthosteric binding sites while avoiding steric clashes. Computational modeling reveals that optimal spacer length corresponds to the distance between MOR and D3R binding pockets (∼18 Å), enabling dual receptor occupancy without disrupting receptor topology [4]. This approach simplifies pharmacokinetics compared to co-administered drugs and enhances therapeutic precision by restricting activity to neurons co-expressing both targets.
Table 1: Key Components of Bivalent Ligand Design
Component | MOR-Targeting Element | D3R-Targeting Element | Spacer Characteristics |
---|---|---|---|
Pharmacophore | TRV130/loperamide derivatives | Substituted pyrrolidines | Alkyl/ether chains |
Function | Partial agonism (analgesia) | Antagonism (addiction block) | Distance optimization (14-22Å) |
Critical Interaction | Gi/o protein coupling | Mesolimbic dopamine blockade | Rigidity/flexibility balance |
Scaffold hybridization merges MOR- and D3R-targeting motifs into a single chemical entity. The tetrahydropyran (THP) core in 4-(pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine provides conformational restraint and metabolic stability, while the pyridinylmethyl arm anchors D3R interactions. Hybridization strategies include:
CNS-MPO scores predict BBB penetration by evaluating six physicochemical parameters: cLogP, cLogD₇.₄, molecular weight (MW), topological polar surface area (tPSA), hydrogen bond donors (HBD), and basicity (pKa). Each parameter is scored 0–1, with a maximum total of 6.0 [5]. For 4-(pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine:
Table 2: CNS-MPO Parameters for Lead Analogs
Parameter | Target Range | Initial Lead | Optimized Compound | Impact |
---|---|---|---|---|
cLogP | 2–4 | 3.8 | 2.9 | ↑ Passive diffusion |
MW (Da) | <450 | 385 | 378 | ↑ BBB permeability |
tPSA (Ų) | <76 | 82 | 68 | ↓ P-gp efflux |
HBD Count | ≤3 | 2 | 1 | ↓ Solvent interactions |
CNS-MPO Score | >4.0 | 2.5 | 4.1 | ↑ Brain exposure (3-fold) |
Stereochemistry dictates receptor binding affinity and functional selectivity. The trans-(2S,4R)-pyrrolidine configuration maximizes D3R antagonism by positioning its basic nitrogen for hydrogen bonding with Ser192/193, while the trans-phenylcyclopropylamine moiety enforces optimal dihedral angles for D3R occlusion [4]. Key strategies include:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: